molecular formula C16H19NO B3173306 4-(5-Isopropyl-2-methylphenoxy)aniline CAS No. 946775-48-0

4-(5-Isopropyl-2-methylphenoxy)aniline

Cat. No.: B3173306
CAS No.: 946775-48-0
M. Wt: 241.33 g/mol
InChI Key: MPJNNACEUHQUPK-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-2-methylphenoxy)aniline is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It is characterized by the presence of an aniline group attached to a phenoxy ring, which is further substituted with isopropyl and methyl groups. This compound is used primarily in scientific research and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Chemical Reactions Analysis

4-(5-Isopropyl-2-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the phenoxy ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-(5-Isopropyl-2-methylphenoxy)aniline is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to bind to certain enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

4-(5-Isopropyl-2-methylphenoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-5-4-12(3)16(10-13)18-15-8-6-14(17)7-9-15/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJNNACEUHQUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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